molecular formula C11H15FN2O B13336753 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine

Cat. No.: B13336753
M. Wt: 210.25 g/mol
InChI Key: BMQLJSWRDVRRFY-UHFFFAOYSA-N
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Description

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and an amine group The compound also contains a tetrahydro-2H-pyran moiety, which is a six-membered ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate. This can be achieved by reacting tetrahydro-2H-pyran-4-amine with formaldehyde and hydrogen in the presence of a catalyst. The resulting intermediate is then reacted with 2-fluoropyridine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can produce a fully reduced amine.

Scientific Research Applications

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The tetrahydro-2H-pyran moiety may also contribute to the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: This compound shares the tetrahydro-2H-pyran moiety but lacks the fluorine-substituted pyridine ring.

    2-Fluoropyridine: This compound contains the fluorine-substituted pyridine ring but lacks the tetrahydro-2H-pyran moiety.

Uniqueness

2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine is unique due to the combination of the fluorine-substituted pyridine ring and the tetrahydro-2H-pyran moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-fluoro-N-(oxan-4-ylmethyl)pyridin-4-amine

InChI

InChI=1S/C11H15FN2O/c12-11-7-10(1-4-13-11)14-8-9-2-5-15-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)

InChI Key

BMQLJSWRDVRRFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC(=NC=C2)F

Origin of Product

United States

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